Crystal Structure and Stereochemistry of 2-(1-Ethylpyrrolidin-2-yl)acetic Acid: A Comprehensive Crystallographic Guide
Crystal Structure and Stereochemistry of 2-(1-Ethylpyrrolidin-2-yl)acetic Acid: A Comprehensive Crystallographic Guide
Executive Summary
The structural and stereochemical characterization of chiral active pharmaceutical ingredients (APIs) is a critical mandate in modern drug development. For pyrrolidine-based derivatives such as 2-(1-ethylpyrrolidin-2-yl)acetic acid, defining the absolute configuration at the C2 chiral center and understanding the conformational dynamics of the five-membered ring are paramount. This technical whitepaper provides a rigorous, self-validating methodology for determining the crystal structure and absolute stereochemistry of 2-(1-ethylpyrrolidin-2-yl)acetic acid, leveraging single-crystal X-ray diffraction (SCXRD) and anomalous dispersion analysis.
Stereochemical and Conformational Landscape
The molecular architecture of 2-(1-ethylpyrrolidin-2-yl)acetic acid presents three distinct stereochemical and conformational challenges:
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C2 Chirality : The molecule possesses a single stereocenter at the C2 position of the pyrrolidine ring, yielding either the (R) or (S) enantiomer. The absolute configuration directly dictates the spatial trajectory of the acetic acid pharmacophore.
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Pyrrolidine Pseudorotation : Unlike planar aromatic rings, the saturated five-membered pyrrolidine ring is conformationally flexible. To minimize torsional strain (Pitzer strain) and steric repulsions, the ring puckers out of planarity, adopting either an Envelope ( Cs ) or Half-Chair ( C2 ) conformation[1]. This phenomenon, known as pseudorotation, is mathematically described by the Haasnoot-Altona equations, which define the phase angle of pseudorotation ( P ) and the maximum puckering amplitude ( τm )[1].
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Nitrogen Inversion and Salt Formation : The tertiary amine (N1) undergoes rapid inversion in solution. However, in the solid state, this inversion is locked. While the molecule can exist as a zwitterion, it is most frequently isolated and crystallized as a hydrochloride salt (CAS 42791-85-5)[2]. The protonation of N1 not only stabilizes the crystal lattice but also introduces a heavy chloride ion ( Cl− ), which is highly advantageous for absolute structure determination via X-ray crystallography.
Conformational landscape and pseudorotation pathways of the pyrrolidine ring.
Crystallographic Determination Protocol
To achieve a self-validating structural model, researchers must follow a strict protocol from crystal growth to computational refinement. The Cambridge Structural Database (CSD) serves as the primary repository and benchmarking tool for validating such small-molecule crystal structures[3].
Step 1: Single Crystal Growth (Vapor Diffusion)
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Causality : Rapid precipitation yields microcrystalline powders unsuitable for SCXRD. Vapor diffusion allows for a slow, controlled approach to supersaturation, minimizing the nucleation rate and promoting the growth of large, defect-free single crystals.
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Procedure : Dissolve 2-(1-ethylpyrrolidin-2-yl)acetic acid hydrochloride in a minimal amount of a good solvent (e.g., methanol). Place the vial inside a larger closed chamber containing an anti-solvent (e.g., diethyl ether). Allow the anti-solvent to slowly diffuse into the inner vial over 3–7 days.
Step 2: X-Ray Diffraction (XRD) Data Collection
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Causality : Cryo-cooling the crystal to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly sharpening the diffraction spots and improving high-angle resolution.
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Procedure : Mount a suitable crystal (approx. 0.2×0.2×0.1 mm) on a goniometer using a cryoloop and perfluoropolyether oil. Collect diffraction data using a diffractometer equipped with a microfocus X-ray source.
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Wavelength Selection : For pure organic light-atom structures, Copper Kα radiation ( λ=1.5418 Å) is strictly required to maximize the anomalous scattering signal. However, because this molecule is a hydrochloride salt, the heavier chlorine atom provides sufficient anomalous scattering ( f′′ ) to allow the use of Molybdenum Kα radiation ( λ=0.7107 Å)[4].
Step 3: Structure Solution and Refinement
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Causality : Intrinsic phasing algorithms bypass the need for heavy-atom Patterson maps, making them highly efficient for organic molecules.
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Procedure : Import the raw diffraction data into the OLEX2 software suite, which provides a comprehensive graphical user interface for structure solution and analysis[5]. Solve the structure using the SHELXT intrinsic phasing program. Refine the model using full-matrix least-squares on F2 via SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.
Absolute Configuration & The Flack Parameter
The cornerstone of determining the absolute stereochemistry of 2-(1-ethylpyrrolidin-2-yl)acetic acid is the Flack parameter ( x ) [6]. Because atomic scattering factors have imaginary components due to anomalous dispersion, Friedel's law ( ∣F(hkl)∣2=∣F(−h−k−l)∣2 ) is broken in non-centrosymmetric space groups (such as P21 or P212121 , where chiral molecules crystallize)[6].
The Flack parameter is competitively refined during the least-squares structural refinement using the equation:
I(hkl)=(1−x)∣F(hkl)∣2+x∣F(−h−k−l)∣2Self-Validating Interpretation Rules:
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x≈0 : The absolute structure of the model matches the physical crystal. The (R) or (S) assignment is correct[6].
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x≈1 : The physical crystal is the inverted enantiomer of the computational model. Action: Invert the structure coordinates in OLEX2 and re-refine[6].
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x≈0.5 : The crystal is a racemic twin (a 50:50 mixture of enantiomers within the lattice)[6].
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Standard Uncertainty (s.u.) : For the absolute configuration to be considered scientifically valid, the standard uncertainty of the Flack parameter must be strictly <0.1 [7].
Workflow for X-ray crystallographic determination and absolute configuration validation.
Quantitative Data Presentation
To benchmark experimental findings, researchers should compare their refined models against the expected crystallographic and conformational parameters typical for N-alkyl pyrrolidine acetic acid hydrochloride salts.
Table 1: Target Crystallographic Parameters for 2-(1-Ethylpyrrolidin-2-yl)acetic acid HCl
| Parameter | Expected Value / Range | Significance |
| Crystal System | Orthorhombic or Monoclinic | Typical for chiral organic salts. |
| Space Group | P212121 or P21 | Non-centrosymmetric (Sohncke) groups required for chiral molecules. |
| Temperature | 100(2) K | Minimizes thermal motion for high-resolution data. |
| R1 (Final) | <0.05 (5%) | Indicates a highly accurate structural model. |
| wR2 (Final) | <0.15 (15%) | Weighted residual; validates the overall fit of the data. |
| Flack Parameter ( x ) | 0.00±0.04 | Confirms absolute stereochemistry (s.u. must be <0.1 )[7]. |
Table 2: Pyrrolidine Ring Pseudorotation Parameters
| Conformational Metric | Description | Expected Solid-State Behavior |
| Puckering Amplitude ( τm ) | Degree of deviation from planarity. | 35∘−45∘ (Typical for Cs envelope). |
| Phase Angle ( P ) | Defines the exact position of the pucker. | Locked by crystal packing forces; typically Cγ -endo or Cγ -exo[1]. |
| N-Ethyl Orientation | Spatial position of the ethyl group. | Pseudo-equatorial (minimizes 1,3-diaxial steric clash with C2). |
Conclusion
The definitive structural characterization of 2-(1-ethylpyrrolidin-2-yl)acetic acid relies on a synergistic approach combining optimized crystal growth, low-temperature X-ray diffraction, and rigorous anomalous dispersion analysis. By utilizing the Flack parameter as a self-validating metric within the OLEX2 refinement environment, researchers can confidently assign the absolute configuration of the C2 chiral center. Furthermore, analyzing the pseudorotation parameters provides critical insights into the solid-state conformational behavior of the pyrrolidine ring, data that is indispensable for downstream rational drug design and computational modeling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-(1-Ethylpyrrolidin-2-yl)acetic acid hydrochloride [cymitquimica.com]
- 3. scispace.com [scispace.com]
- 4. Howard Flack and the Flack Parameter [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Flack parameter - Wikipedia [en.wikipedia.org]
- 7. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
